

Head-to-Head Comparison: Relicpixant and Gefapixant for Chronic Cough

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Compound of Interest		
Compound Name:	Relicpixant	
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A detailed comparative analysis of two P2X3 receptor antagonists for the treatment of refractory and unexplained chronic cough.

This guide provides a comprehensive comparison of **Relicpixant** and Gefapixant, two prominent P2X3 receptor antagonists under investigation for the management of chronic cough. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data on their mechanism of action, clinical efficacy, safety profiles, and experimental protocols.

Introduction

Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often debilitating condition with a significant impact on quality of life. A key pathway implicated in the pathophysiology of chronic cough involves the activation of P2X3 receptors on sensory nerve fibers in the airways by extracellular adenosine triphosphate (ATP).[1] Both **Relicpixant** and Gefapixant are selective antagonists of the P2X3 receptor, aiming to reduce the cough reflex by blocking this signaling pathway.[2][3]

Gefapixant, developed by Merck, has undergone extensive clinical evaluation, including two large Phase 3 trials (COUGH-1 and COUGH-2), and has received regulatory approval in some regions for the treatment of refractory or unexplained chronic cough.[2][4][5] **Relicpixant** (also known as QR052107B), developed by Wuhan Createrna Science and Technology Co., Ltd., is currently in Phase 2 of clinical development.[3]



Disclaimer: A direct head-to-head comparison with quantitative experimental data is currently not feasible due to the limited publicly available clinical trial results for **Relicpixant**. This guide will present the comprehensive data available for Gefapixant and the currently known information for **Relicpixant**.

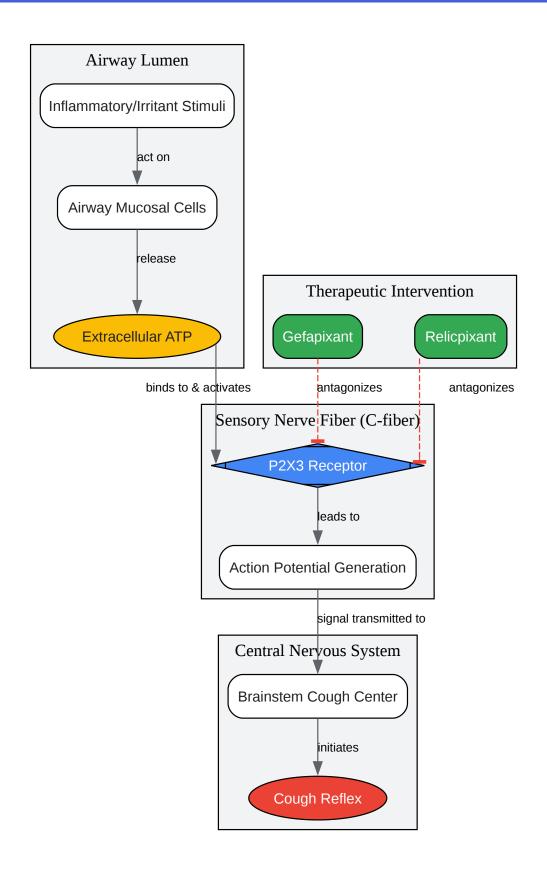
Mechanism of Action: Targeting the P2X3 Receptor

Both **Relicpixant** and Gefapixant share the same primary mechanism of action: selective antagonism of the P2X3 receptor. These receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways.[2]

Under inflammatory or irritant conditions, ATP is released from airway mucosal cells. This extracellular ATP binds to and activates P2X3 receptors on vagal C-fibers, triggering an action potential that is perceived as an urge to cough and initiates the cough reflex.[1][2] By blocking the binding of ATP to P2X3 receptors, both drugs aim to reduce the activation of these sensory nerves and thereby suppress excessive coughing.[2]

Signaling Pathway of P2X3 Receptor-Mediated Cough Reflex





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Caption: P2X3 receptor signaling pathway in the cough reflex and the inhibitory action of **Relicpixant** and Gefapixant.

Clinical Development and Efficacy Gefapixant

Gefapixant has been extensively studied in large-scale clinical trials. The pivotal Phase 3 trials, COUGH-1 and COUGH-2, evaluated the efficacy and safety of Gefapixant in adults with refractory or unexplained chronic cough.

Table 1: Summary of Efficacy Data for Gefapixant in Phase 3 Trials (COUGH-1 & COUGH-2)

Endpoint	COUGH-1 (12 weeks)	COUGH-2 (24 weeks)
Primary Endpoint: Reduction in 24-hour Cough Frequency vs. Placebo		
Gefapixant 45 mg BID	18.5% reduction (p=0.041)[4]	14.6% reduction (p=0.031)[4]
Patient Demographics		
Mean Age (years)	59.0[4]	58.1[4]
Mean Cough Duration (years)	11.6[4]	11.2[4]
Female Participants	74.2%[4]	74.9%[4]

Relicpixant

Relicpixant is currently in Phase 2 clinical development.[3] Top-line results from the Phase 2 trial in refractory and unexplained chronic cough (CTR20222727), which would provide direct efficacy data, were anticipated in the second quarter of 2024 but are not yet publicly available. [6] A separate Phase 2 trial (NCT06920836) in patients with subacute cough has been completed, but results have not been posted.[7]

Table 2: Summary of Efficacy Data for **Relicpixant** (Data Not Yet Available)



Endpoint	Phase 2 Trial (CTR20222727)
Primary Endpoint: Change in Cough Frequency	Data not yet publicly available
Secondary Endpoints	Data not yet publicly available

Safety and Tolerability Gefapixant

The most frequently reported adverse events associated with Gefapixant are taste-related disturbances.

Table 3: Common Adverse Events for Gefapixant (45 mg BID) in Phase 3 Trials

Adverse Event	COUGH-1	COUGH-2
Taste-Related		
Dysgeusia (taste distortion)	16.2%[4]	21.1%[4]
Ageusia (loss of taste)	4.9%[4]	6.5%[4]
Hypogeusia (decreased taste)	2.6%[4]	6.1%[4]
Taste Disorder	3.8%[4]	3.5%[4]

Relicpixant

Phase 1 studies in healthy volunteers have provided initial safety and tolerability data for **Relicpixant**.

Table 4: Summary of Safety and Tolerability of Relicpixant in Phase 1 Studies



Parameter	Finding
Dose Range Studied	Single doses: 25 mg to 800 mgMultiple daily doses: 25 mg to 400 mg (up to 14 days)[6]
Overall Tolerability	Safe and well-tolerated across all tested doses. [6]
Serious Adverse Events	No serious adverse events reported.[6]
Discontinuations	No subjects in the Relicpixant treatment group discontinued the studies.[6]
Taste-Related Adverse Events	No taste alteration adverse events were reported.[6]

Pharmacokinetics

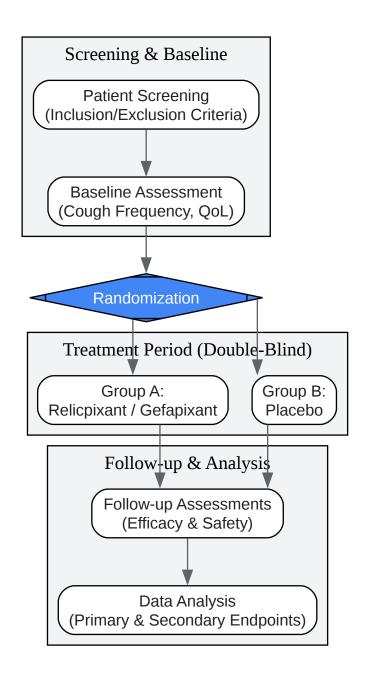
Table 5: Comparative Pharmacokinetic Properties

Parameter	Gefapixant	Relicpixant
Route of Administration	Oral[2]	Oral[6]
Dosing Frequency	Twice daily (BID)[4]	Once daily (QD) supported by PK profile[6]
Plasma Half-life	Not specified in provided results	Approximately 55-70 hours in healthy volunteers[6]
Metabolism	Primary biotransformation includes hydroxylation, Odemethylation, dehydrogenation, oxidation, and direct glucuronidation.[2]	Data not publicly available
Elimination	Primarily renal excretion.[2]	Data not publicly available

Experimental Protocols Representative Clinical Trial Workflow



The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for a chronic cough therapeutic, based on the designs of the COUGH-1 and COUGH-2 studies for Gefapixant.



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Caption: Generalized workflow for a randomized controlled trial of a chronic cough therapeutic.

Key Methodologies from Gefapixant Phase 3 Trials (COUGH-1 & COUGH-2):



- Study Design: Double-blind, randomized, parallel-group, placebo-controlled.[4]
- Participants: Adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough for ≥1 year and a cough severity visual analogue scale (VAS) score of ≥40 mm.[4]
- Intervention: Gefapixant (15 mg or 45 mg twice daily) or placebo.[4]
- Primary Efficacy Endpoint: Placebo-adjusted mean change in 24-hour cough frequency at 12 weeks (COUGH-1) and 24 weeks (COUGH-2), measured using an ambulatory acoustic monitoring device.[4]
- Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on taste-related disturbances.[4]

Conclusion

Gefapixant is a well-characterized P2X3 receptor antagonist with demonstrated efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough, albeit with a notable incidence of taste-related side effects. **Relicpixant**, another selective P2X3 receptor antagonist, has shown a favorable safety profile in early clinical studies, notably with no reported taste disturbances in healthy volunteers, and has a pharmacokinetic profile that may support once-daily dosing.

A definitive head-to-head comparison of the efficacy and safety of **Relicpixant** and Gefapixant in the target patient population awaits the public release of data from **Relicpixant**'s Phase 2 clinical trials. The potential for a P2X3 antagonist with a better taste-disturbance profile makes **Relicpixant** a compound of significant interest in the field of chronic cough therapeutics. Future research and the availability of more comprehensive clinical data will be crucial for elucidating the comparative therapeutic value of these two agents.

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